5,8,11-Trioxa-2-azatridecan-13-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

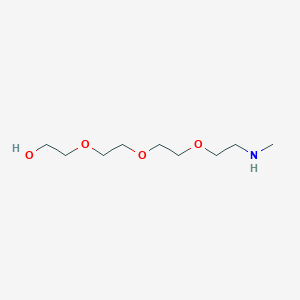

Hydroxy-PEG3-methylamine is a PEG derivative containing a hydroxyl group with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc.

生物活性

5,8,11-Trioxa-2-azatridecan-13-ol is a compound that has garnered attention in recent research due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into its biological activity, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique chemical structure, which includes three ether linkages and an amine group. The synthesis of this compound has been reported with a yield of approximately 39% in a study focusing on PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .

1. Anticancer Properties

Recent studies have highlighted the role of this compound in targeting transglutaminase 2 (TG2), an enzyme implicated in various cancer processes including cell migration and invasion. The compound has been shown to induce TG2 degradation in ovarian cancer cell lines (OVCAR5 and SKOV3) through a proteasome-dependent mechanism.

Key Findings:

- TG2 Degradation: Treatment with this compound resulted in a concentration-dependent reduction of TG2 levels within 6 hours, with maximal degradation observed at higher concentrations (10 and 30 μM) after 6 hours .

- Cell Viability: No significant cytotoxicity was observed in treated cells, indicating that the compound effectively targets TG2 without adversely affecting cell viability .

The biological activity of this compound is closely linked to its ability to modulate TG2 activity:

- Proteasome Dependency: The degradation of TG2 was shown to be dependent on proteasome activity as evidenced by the use of MG132, a proteasome inhibitor which blocked the degradation process .

- Impact on Cell Migration: The compound's ability to degrade TG2 correlated with reduced migration of ovarian cancer cells, suggesting a potential therapeutic application in inhibiting cancer metastasis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies indicate that it exhibits negligible cytotoxicity while effectively disrupting bacterial membranes.

Case Study:

A study evaluated the antimicrobial efficacy against Escherichia coli and found that the compound could permeabilize bacterial membranes without significant hemolytic activity against human red blood cells .

Table 1: Biological Activity Summary of this compound

| Biological Activity | Observations |

|---|---|

| TG2 Degradation | Significant reduction in OVCAR5 and SKOV3 cells at concentrations of 10 μM and above |

| Cell Viability | No significant cytotoxicity observed up to 64 μM |

| Antimicrobial Effect | Effective against E. coli with minimal hemolytic activity |

属性

IUPAC Name |

2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO4/c1-10-2-4-12-6-8-14-9-7-13-5-3-11/h10-11H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLOFIJEJSEJCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90847825 |

Source

|

| Record name | 5,8,11-Trioxa-2-azatridecan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90847825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90430-59-4 |

Source

|

| Record name | 5,8,11-Trioxa-2-azatridecan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90847825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。